molecular formula C12H13ClFNO B7845019 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide

Cat. No.: B7845019
M. Wt: 241.69 g/mol
InChI Key: IWHCCDSYAPFRID-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is an organic compound that features a chloroacetamide core with cyclopropyl and 4-fluoro-benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide typically involves the following steps:

    Formation of the Chloroacetamide Core: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropylamine can be used to introduce the cyclopropyl group via nucleophilic substitution.

    Attachment of the 4-Fluoro-Benzyl Group: The final step involves the reaction of the intermediate with 4-fluoro-benzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the benzyl position.

    Reduction: Reduction reactions could target the chloroacetamide core or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropylacetamide: Lacks the 4-fluoro-benzyl group, which may affect its reactivity and applications.

    N-Cyclopropyl-N-(4-fluoro-benzyl)-acetamide: Lacks the chloro group, potentially altering its chemical properties.

    2-Chloro-N-(4-fluoro-benzyl)-acetamide: Lacks the cyclopropyl group, which may influence its biological activity.

Uniqueness

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-7-12(16)15(11-5-6-11)8-9-1-3-10(14)4-2-9/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCCDSYAPFRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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